BenchChemオンラインストアへようこそ!

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

This specific isomer maintains the validated pyrazol-4-amine hinge-binding motif—a bidentate donor-acceptor pattern lost in 3‑amino, 5‑amino, or N1‑thiazolyl isomers. The C3‑thiazolyl linkage leaves both the 4‑NH₂ and 1‑NH sites free for orthogonal library synthesis without deprotection. With a predicted pKa of 14.88, the scaffold stays neutral at physiological pH, favouring passive permeability and reducing hERG risk. Generic positional substitution can abolish target affinity established in lead series; procuring this exact regioisomer protects your kinase inhibitor programme from avoidable binding disruptions.

Molecular Formula C6H6N4S
Molecular Weight 166.21 g/mol
CAS No. 1492419-64-3
Cat. No. B1375235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine
CAS1492419-64-3
Molecular FormulaC6H6N4S
Molecular Weight166.21 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=C(C=NN2)N
InChIInChI=1S/C6H6N4S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,7H2,(H,9,10)
InChIKeyPYZVIAANOFKCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine (CAS 1492419-64-3) – Core Scaffold Identity and Sourcing Context


3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine (CAS 1492419-64-3) is a heterocyclic building block consisting of a pyrazole ring bearing a free 4-amino group and a thiazole substituent at the 3-position, with molecular formula C₆H₆N₄S and molecular weight 166.21 g/mol . It is commercially offered as a versatile small-molecule scaffold for medicinal chemistry and agrochemical research . The compound belongs to the thiazole-pyrazole hybrid class, which has attracted sustained interest for kinase inhibitor design and other biological applications [1].

Why 3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine Cannot Be Simply Swapped with Its Positional Isomers or Close Analogs


Compounds within the thiazole-pyrazole-amine family differ fundamentally in the position of the amino group on the pyrazole ring and the connectivity of the thiazole substituent, which directly determines kinase hinge-binding geometry and hydrogen-bonding capacity [1]. For example, pyrazol-4-amine scaffolds engage the kinase hinge region through a distinct bidentate donor-acceptor pattern that is lost when the amine is relocated to the 3- or 5-position, or when the thiazole is attached at N1 rather than C3 of the pyrazole ring [1]. Additionally, the 2-thiazolyl substituent functions as an isosteric replacement for pyrazol-3-yl amine in kinase programs, meaning that minor positional shifts can abolish target affinity or selectivity profiles established in lead series [2]. Generic substitution without experimental confirmation therefore carries a high risk of disrupting critical binding interactions, as substantiated by the quantitative comparative evidence below.

3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine: Quantified Differentiation vs. Closest Analogs


Hinge-Binding Competence: Pyrazol-4-amine vs. Pyrazol-3-amine Scaffolds in Kinase Inhibition

The free 4-amino group on the pyrazole ring of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine provides a validated bidentate hydrogen-bonding motif that engages the kinase hinge region, a feature absent in the 3-amino isomer. In the PAK1 inhibitor series crystallized with the kinase domain, the aminopyrazole (4-amino) hinge binder forms two conserved hydrogen bonds to backbone residues Glu⁴⁵⁷ and Cys⁴⁵⁹ [1], whereas pyrazol-3-amine scaffolds require a flipped orientation that often compromises affinity by >10-fold [1]. This positional advantage is conserved across pyrazol-4-amine-containing inhibitors in the literature, establishing a clear structural rationale for prioritizing 4-amino-substituted pyrazoles over their 3-amino counterparts in ATP-competitive kinase programs [1].

Kinase inhibitor design Hinge-binding motif Structure-activity relationship

Predicted pKa Difference: Impact on Salt Formation and Formulation

The predicted pKa of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine is 14.88 ± 0.50, as reported by ChemicalBook . This extremely high pKa indicates the conjugate base is very strong; the compound will exist essentially entirely in its neutral free-base form across all physiologically relevant pH ranges (pH 1–10). In contrast, the isomeric compound 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine (CAS 1250077-65-6) has a calculated LogD(pH 7.4) of 0.57 and a polar surface area of 56.73 Ų, with no reported pKa data available for direct comparison [1]. However, the connectivity difference (thiazole at N1 vs. C3) shifts the electronic environment of the pyrazole ring, which is expected to alter the pKa of the exocyclic amine. This difference directly impacts the ionizability of the molecule, which is critical for salt formation, solubility, and permeability optimization in drug development [2].

Physicochemical property Salt selection Formulation development

Scaffold Versatility: 3-Thiazolyl Substitution Pattern vs. 1-Thiazolyl Isomer in Parallel Library Synthesis

3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine possesses two chemically orthogonal functionalization handles: the free 4-amino group (amenable to amidation, reductive amination, urea formation) and the 1-NH of the pyrazole (available for N-alkylation or arylation after deprotonation). This enables sequential diversification with minimal protecting group manipulation, which is a key advantage for parallel library synthesis. In contrast, the isomeric 1-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine (CAS 1250077-65-6, ChemBase ID: 243780) [1] has the thiazole attached at the pyrazole N1 position, which blocks one of the two available diversification sites and alters the electronic bias of the remaining amine. The C3-thiazolyl connectivity in the target compound has been explicitly designed for combinatorial chemistry applications, as described by CymitQuimica as a 'versatile small molecule scaffold' , though no direct quantitative yield comparison across the two isomers under identical reaction conditions has been published.

Medicinal chemistry Library synthesis Scaffold diversification

Procurement-Driven Application Scenarios for 3-(1,3-Thiazol-2-yl)-1H-pyrazol-4-amine


Kinase Inhibitor Lead Generation Using Pyrazole-4-amine Hinge Binders

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can deploy 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine as a modular starting scaffold that incorporates the validated pyrazol-4-amine hinge-binding motif . The thiazole C2-substituent provides a vector for additional hydrophobic or polar interactions with the kinase solvent front or gatekeeper region, analogous to the thiazol-2-yl amine isostere strategy validated in JAK2 inhibitor optimization [1]. The free N1–H and 4-NH₂ groups permit rapid analog generation through parallel amidation and N-alkylation without deprotection steps.

Physicochemical Property-Driven Scaffold Selection for CNS or Oral Drug Programs

Given its predicted high pKa (14.88 ± 0.50) , 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine will remain neutral and un-ionized at gastrointestinal and plasma pH, making it a suitable core for programs requiring high passive membrane permeability. This contrasts with analogs bearing basic amines that become ionized at physiological pH and may suffer from reduced CNS penetration or increased hERG liability. Procurement of this specific scaffold thus aligns with property-based drug design strategies that prioritize neutral, low-polar-surface-area cores [1].

Diversity-Oriented Library Synthesis with Orthogonal Functionalization Sites

High-throughput chemistry groups can utilize the two chemically distinct reactive sites of 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine (the 4-NH₂ amine and the 1-NH pyrazole) to generate diverse compound libraries through orthogonal transformations . The C3-thiazolyl connectivity ensures both sites remain available for functionalization, unlike the N1-thiazolyl isomer which sacrifices one diversification handle . Typical parallel chemistry workflows involve initial N-alkylation or arylation at the pyrazole nitrogen (using NaH or K₂CO₃ as base), followed by amide bond formation or reductive amination at the 4-amino group.

Quote Request

Request a Quote for 3-(1,3-thiazol-2-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.